4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide
Overview
Description
4,5-Dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C21H18N2O5S. It has a molecular weight of 410.443 Da and is known for its unique chemical structure, which includes both nitro and sulfanyl functional groups .
Preparation Methods
The synthesis of 4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes nitration, sulfonation, and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4,5-Dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique functional groups.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4,5-dimethoxy-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide include:
4,5-Dimethoxy-2-nitrobenzyl alcohol: Used as a photochemical protecting group in organic synthesis.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used for the protection of amines in nucleotide synthesis
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(2-phenylsulfanylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-27-18-12-15(17(23(25)26)13-19(18)28-2)21(24)22-16-10-6-7-11-20(16)29-14-8-4-3-5-9-14/h3-13H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCFFRDMKQRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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